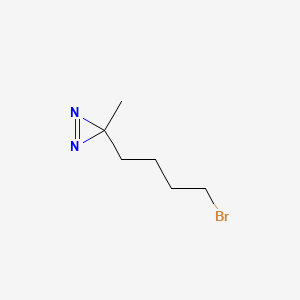

3-(4-Bromobutyl)-3-methyl-3H-diazirine

Description

Properties

Molecular Formula |

C6H11BrN2 |

|---|---|

Molecular Weight |

191.07 g/mol |

IUPAC Name |

3-(4-bromobutyl)-3-methyldiazirine |

InChI |

InChI=1S/C6H11BrN2/c1-6(8-9-6)4-2-3-5-7/h2-5H2,1H3 |

InChI Key |

YAYVRDBUIWFGJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=N1)CCCCBr |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor for this compound synthesis is typically a 4-bromobutyl ketone or aldehyde. The bromobutyl chain can be introduced via alkylation of appropriate intermediates or by using commercially available 4-bromobutyl derivatives.

Oxime Formation

The carbonyl precursor is treated with hydroxylamine derivatives to form the corresponding oxime. Hydroxylamine-O-sulfonic acid is a preferred reagent for this step due to its efficiency and mild reaction conditions. The reaction is typically conducted at low temperature (−78 °C) to control reactivity and prevent side reactions.

Tosylation of Oxime

The oxime is then tosylated using tosyl chloride or similar sulfonylating agents to produce the oxime tosylate intermediate. This step activates the oxime for subsequent nucleophilic substitution.

Formation of Diaziridine Intermediate

Ammonia (liquid or gaseous) is added to the oxime tosylate to induce cyclization, forming the diaziridine ring. This step is usually performed under controlled conditions to maximize yield and minimize decomposition.

Oxidation to Diazirine

The diaziridine intermediate is oxidized to the diazirine using mild oxidizing agents such as silver oxide (Ag2O). This oxidation is critical to form the photoactive diazirine ring without degrading the bromobutyl substituent.

Purification

The crude product is purified by silica-gel column chromatography to isolate the pure this compound. The purification step is essential to remove side products and unreacted starting materials.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Carbonyl precursor | 4-Bromobutyl ketone/aldehyde | Starting material for oxime formation |

| 2. Oxime formation | Hydroxylamine-O-sulfonic acid, −78 °C | Oxime intermediate |

| 3. Tosylation | Tosyl chloride, base | Oxime tosylate intermediate |

| 4. Diaziridine formation | Liquid ammonia, room temperature | Diaziridine intermediate |

| 5. Oxidation | Silver oxide (Ag2O), mild conditions | Diazirine ring formation |

| 6. Purification | Silica-gel chromatography | Pure this compound |

Analysis of Research Outcomes and Yields

- The base-mediated one-pot synthesis method for aliphatic diazirines reported by Masuda et al. (2017) demonstrates efficient formation of diazirines with good yields after chromatographic purification, using hydroxylamine-O-sulfonic acid and KOH in liquid ammonia conditions.

- The oxidation step with silver oxide is effective for converting diaziridines to diazirines without significant decomposition of sensitive substituents such as bromobutyl chains.

- The overall yields for similar diazirine syntheses range from moderate to good (typically 30-60%), depending on the substrate and reaction optimization.

- Stability tests indicate that diazirine compounds synthesized via these methods retain photoactivation properties and are stable under ambient light when properly stored.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-Bromobutyl ketone or aldehyde |

| Oxime formation | Hydroxylamine-O-sulfonic acid, −78 °C |

| Tosylation agent | Tosyl chloride |

| Diaziridine formation | Liquid ammonia, room temperature |

| Oxidizing agent | Silver oxide (Ag2O) |

| Purification method | Silica-gel column chromatography |

| Typical yield | 30-60% |

| Storage conditions | 2-8 °C, protected from light |

| Assay purity | ≥95% (by chromatographic methods) |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobutyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions with alkenes or alkynes to form cyclopropane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products

Substitution Products: Formation of azides, thiocyanates, or amines depending on the nucleophile used.

Oxidation Products: Formation of corresponding oxides or hydroxylated derivatives.

Reduction Products: Formation of amines or other reduced forms of the compound.

Scientific Research Applications

3-(4-Bromobutyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:

Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites of various biomolecules.

Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying target molecules and pathways.

Mechanism of Action

The mechanism of action of 3-(4-Bromobutyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 3-(4-Bromobutyl)-3-methyl-3H-diazirine with analogous compounds based on chain length, halogen substitution, and applications:

Key Research Findings

Reactivity and Stability :

- Aliphatic diazirines like 3-(2-bromoethyl)-3-methyl-3H-diazirine exhibit higher reactivity in alkylation reactions compared to aromatic analogs due to the flexibility of their alkyl chains . However, aromatic diazirines (e.g., 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine) demonstrate enhanced stability and are preferred in photochemical applications requiring prolonged UV exposure .

- The bromine atom in aliphatic diazirines facilitates nucleophilic substitution, enabling conjugation with thiols or amines in biomolecules, as demonstrated in the alkylation of cysteine residues in histone H3 .

Synthetic Yields and Challenges :

- The synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine via triphenylphosphine-mediated bromination achieved a 33% yield, with purification challenges due to byproduct formation .

- Aromatic diazirines (e.g., 3-(4-bromophenyl)-3-chloro-3H-diazirine) are synthesized using lithium chloride and NaOCl, yielding stable solids suitable for photoprobe applications .

Biological Applications :

- Iodoethyl and bromoethyl diazirines are critical in radiolabeling and crosslinking studies. For example, 3-(2-iodoethyl)-3-methyl-3H-diazirine achieves a lower limit of quantification (LLOQ) in peptide analysis compared to brominated analogs, attributed to iodine’s higher molecular weight and detection sensitivity .

- Aryl diazirines like 3-bromo-3-(4-methylphenyl)diazirine are used in kinetic studies of carbene intermediates, revealing substituent effects on reaction rates .

Data Table: Photochemical and Physical Properties

| Property | 3-(2-Bromoethyl)-3-methyl-3H-diazirine [6] | 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | 3-(2-Iodoethyl)-3-methyl-3H-diazirine [5] |

|---|---|---|---|

| UV Activation Wavelength (nm) | 350–365 | 360–380 | 350–365 |

| Carbene Lifetime (ns) | <1 | 1–5 | <1 |

| Solubility | Lipophilic (hexane, DCM) | Moderate (DMSO, acetonitrile) | Lipophilic (hexane, EtOAc) |

| Stability | Sensitive to light and heat | Air-stable, long shelf life | Sensitive to light |

Q & A

Basic: What are the optimal synthesis protocols for 3-(4-Bromobutyl)-3-methyl-3H-diazirine to maximize yield and purity?

Answer:

The synthesis typically involves alkylation of a diazirine precursor followed by bromination. Key steps include:

- Precursor preparation : Start with 3-methyl-3H-diazirine, reacting it with 1,4-dibromobutane under controlled alkaline conditions to introduce the bromobutyl chain .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

- Yield optimization : Maintain reaction temperatures below 0°C to prevent premature carbene formation, and use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

Basic: How does the bromobutyl substituent influence the photochemical reactivity of the diazirine core compared to other alkyl or aryl substituents?

Answer:

The bromobutyl group enhances carbene stability through:

- Electron-withdrawing effects : Bromine’s inductive effect stabilizes the carbene intermediate, extending its lifetime for crosslinking .

- Flexibility : The four-carbon chain allows optimal spatial positioning for target interactions, reducing steric hindrance compared to shorter chains (e.g., bromoethyl) or rigid aryl groups .

- Comparative studies : Diazirines with trifluoromethyl or iodinated substituents show higher carbene reactivity but lower selectivity, highlighting bromobutyl’s balance between stability and specificity .

Advanced: What strategies are recommended for mitigating competing side reactions (e.g., premature carbene formation) during synthesis?

Answer:

Critical strategies include:

- Light protection : Conduct reactions in amber glassware or under red light to prevent UV-induced carbene generation .

- Inert atmosphere : Use nitrogen/argon to avoid oxidation of intermediates .

- Low-temperature quenching : Add cold aqueous Na₂S₂O₃ to terminate unreacted brominating agents .

- By-product analysis : Monitor side products (e.g., dibrominated species) via thin-layer chromatography (TLC) and optimize stoichiometry to minimize their formation .

Advanced: How can researchers validate the formation of the carbene intermediate in situ when using this compound as a photoaffinity probe?

Answer:

Validation methods include:

- Trapping experiments : Introduce carbene scavengers (e.g., tetramethylpiperidine-N-oxide) and analyze adducts via LC-MS .

- EPR spectroscopy : Detect triplet carbene species under UV irradiation at 350–365 nm .

- Crosslinking efficiency assays : Compare target-protein binding before/after UV exposure using SDS-PAGE or Western blotting .

Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Answer:

Essential techniques:

- NMR spectroscopy : ¹H NMR (δ 1.5–1.7 ppm for methyl groups; δ 3.4–3.6 ppm for bromobutyl protons) and ¹³C NMR (δ 25–30 ppm for diazirine carbons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.02 for C₅H₉BrN₂) .

- IR spectroscopy : Identify diazirine C=N stretches near 1600 cm⁻¹ .

Advanced: What are the critical factors in designing crosslinking experiments to ensure target-specific labeling while minimizing nonspecific interactions?

Answer:

Design considerations:

- UV wavelength optimization : Use 350–365 nm for controlled carbene activation, avoiding shorter wavelengths that damage biomolecules .

- Concentration titration : Test 10–100 µM ranges to balance labeling efficiency and background noise .

- Quenching agents : Add β-mercaptoethanol post-irradiation to quench residual carbenes .

- Negative controls : Include experiments without UV exposure or with a non-reactive diazirine analog to distinguish specific vs. nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.